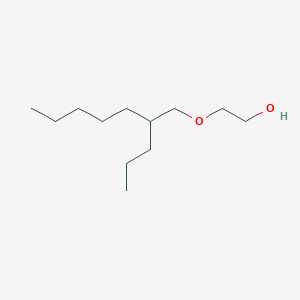![molecular formula C44H92NO6P B1171582 [(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 1188-85-8](/img/structure/B1171582.png)
[(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
This compound, also known as PC (O-10:0/O-10:0), is a glycerophosphocholine and an ether lipid . It has a molecular formula of C28H60NO6P .
Molecular Structure Analysis
The molecular structure of this compound includes a trimethylazaniumyl)ethyl phosphate group attached to a dioctadecoxypropyl group . The exact mass of the molecule is 537.41582563 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 537.8 g/mol . It has a computed XLogP3-AA value of 7.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The topological polar surface area is 77 Ų .Scientific Research Applications
Liquid Crystal Polymerization : Furukawa, Nakaya, and Imoto (1986) found that a compound similar to “[(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” can exhibit liquid crystalline behavior from room temperature up to around 280°C. This property makes it valuable in polymer science for applications such as liquid crystal displays or sensors (Furukawa, Nakaya, & Imoto, 1986).
Biomembrane Adhesion : Yu et al. (2013) described the use of a similar compound in forming a universal biomembrane adhesive. This adhesive exhibits rapid and strong attachment to mammalian cell membranes, making it valuable in tissue engineering and drug delivery (Yu et al., 2013).
Osteoclast Maturation and Bone Resorption Inhibition : Park et al. (2014) discovered that a derivative of this compound suppresses osteoclast maturation and bone resorption, indicating potential as an antiresorptive drug for treating bone loss conditions (Park et al., 2014).
Oligonucleotide Synthesis : Wada and Sekine (1994) found that a similar compound can be used as a protecting group in oligonucleotide synthesis, which is essential in genetic research and biotechnology (Wada & Sekine, 1994).
In Vitro Calcification : Stancu et al. (2004) synthesized copolymers using a compound similar to the one , finding its potential to enhance hydroxyapatite deposition, which is significant in biomaterials and dentistry (Stancu et al., 2004).
Megakaryocytic Differentiation in Leukemia Cells : Limb et al. (2015) found that a derivative of this compound promotes the differentiation of megakaryocytes from leukemia cells and human CD34+ hematopoietic stem cells, suggesting its application in therapeutic treatments for thrombocytopenia (Limb et al., 2015).
properties
IUPAC Name |
[(2R)-2,3-dioctadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H92NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-48-42-44(43-51-52(46,47)50-41-38-45(3,4)5)49-40-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJCLFLKMGEIY-USYZEHPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H92NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




